molecular formula C7H5F2NO B1625806 N-(2,5-difluorophenyl)formamide CAS No. 81183-56-4

N-(2,5-difluorophenyl)formamide

Cat. No.: B1625806
CAS No.: 81183-56-4
M. Wt: 157.12 g/mol
InChI Key: FOMMCVBZFYSEFW-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)formamide is an aromatic formamide derivative characterized by a formyl group (-CHO) attached to the nitrogen of a 2,5-difluorophenyl ring. The fluorine atoms at the 2- and 5-positions confer unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-halogenated analogues.

Properties

IUPAC Name

N-(2,5-difluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMCVBZFYSEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510250
Record name N-(2,5-Difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81183-56-4
Record name N-(2,5-Difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution Reaction: One common method for synthesizing N-(2,5-difluorophenyl)formamide involves the reaction of 2,5-difluoroaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

    Formylation Reaction: Another method involves the formylation of 2,5-difluoroaniline using formylating agents such as formic acid or formamide in the presence of a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:

    Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,5-difluorophenyl)formamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted phenylformamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,5-difluorophenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme targets or receptor pathways.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to therapeutic effects. The exact mechanism involves:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Positional Isomers: N-(3,5-Difluorophenyl)formamide

  • Structural Difference : Fluorine atoms are positioned at the 3- and 5-positions instead of 2 and 4.
  • Electronic effects differ due to para-substitution, influencing dipole moments and solubility.

Functional Group Variations: 2-[(4-Chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide

  • Structural Difference : Incorporates a thioxo (-C=S) group and a 4-chlorobenzyl substituent.
  • The chlorobenzyl moiety adds steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the simpler formamide structure.

Hydroxyl-Substituted Analogues: N-(2,5-Dihydroxyphenyl)-N-(4-fluorophenyl)formamide

  • Structural Difference : Hydroxyl groups replace fluorines at the 2- and 5-positions.
  • Impact :
    • Hydroxyl groups significantly increase hydrogen-bonding capacity, improving solubility in polar solvents but reducing blood-brain barrier penetration .
    • The absence of fluorine diminishes metabolic stability, making this analogue more susceptible to oxidative degradation.

Heterocyclic Derivatives: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

  • Structural Difference : A complex pyrrolidine-pyrazolo-pyrimidine scaffold attached to the 2,5-difluorophenyl group.
  • Impact :
    • The heterocyclic framework introduces multiple hydrogen-bonding sites and chiral centers, enhancing target specificity (e.g., for pain or cancer targets) .
    • Increased molecular weight and rigidity may reduce bioavailability compared to the simpler formamide.

Impurity Analogues: N-[2-Hydroxy-5-(substituted)phenyl]formamides

  • Structural Difference : Hydroxyl and methoxyphenylalkylamine substituents.
  • Impact :
    • Hydroxyl groups improve solubility but increase susceptibility to phase II metabolism (e.g., glucuronidation) .
    • Methoxy groups enhance lipophilicity, though bulky substituents may hinder binding to flat active sites.

Research Implications

  • Pharmaceutical Design : The 2,5-difluorophenyl group balances lipophilicity and stability, making it preferable for central nervous system (CNS) drug candidates over hydroxylated analogues.
  • Agrochemical Applications : Fluorinated formamides (e.g., triazolo derivatives in ) demonstrate utility in pesticide formulations, though their ecotoxicity profiles require further study .
  • Synthetic Challenges : The discontinued status of certain isomers (e.g., 3,5-difluoro) underscores the importance of substitution patterns in scalability and stability .

Biological Activity

N-(2,5-difluorophenyl)formamide is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a difluorophenyl group attached to a formamide functional group. The presence of fluorine atoms enhances its electronic properties, stability, and lipophilicity, making it suitable for various biological applications.

Synthesis Methods:

  • The most common synthesis involves the reaction of 2,5-difluoroaniline with formyl chloride or formic acid under basic conditions.
  • Catalysts may be employed to facilitate the formation of the amide bond, followed by purification through recrystallization from suitable solvents.

Biological Activity

Research indicates that this compound interacts with various biological targets, exhibiting potential therapeutic properties.

Enzyme Inhibition

One of the primary areas of interest is its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Carbonic Anhydrase (CA) : This enzyme plays a crucial role in regulating pH and fluid balance in tissues; inhibition could be relevant for metabolic disorders.

Anti-inflammatory Properties

Studies have suggested that this compound may exhibit anti-inflammatory effects. It has been shown to influence key inflammatory mediators such as prostaglandins and nitric oxide, which are vital in the inflammatory response .

Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the interaction mechanisms between this compound and its biological targets. These studies aim to provide insights into how this compound may modulate enzyme activity at the molecular level.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound significantly inhibited AChE activity in vitro, with an IC50 value indicating effective concentration levels for therapeutic use.
  • Anti-inflammatory Activity :
    • In vivo models showed that administration of this compound reduced inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(3,5-dichlorophenyl)formamideChlorine substituentsDifferent electronic properties due to chlorine presence
N-(3,5-dimethylphenyl)formamideMethyl groupsIncreased lipophilicity compared to difluorinated analogs
N-(3,5-difluorophenyl)acetamideAcetamide groupPotentially different reactivity patterns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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